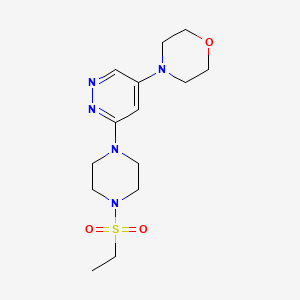

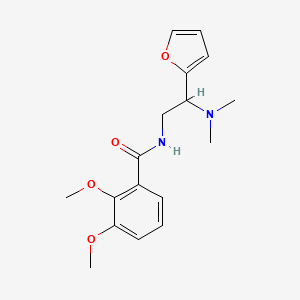

4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Studies

A notable application of compounds related to 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is in the synthesis of glucan synthase inhibitors. A structure-activity relationship study highlighted the synthesis of a β-1,3-glucan synthase inhibitor with significant efficacy in vivo against Candida glabrata infection, showcasing the potential of such compounds in antifungal therapies (P. Ting et al., 2011). Furthermore, optimization of the sulfonamide moiety in pyridazinone analogs led to the identification of compounds with improved systemic exposure while retaining potent antifungal activity against Candida strains (Gang Zhou et al., 2011).

Chemical Reactivity and Compound Formation

Investigations into the reactions of secondary amines with trichloropyridazine yielded disubstituted products in good yield, selectively at positions 3 and 5, further illustrating the chemical versatility and potential for targeted synthesis involving morpholine and related structures (N. Peet, 1984). Additionally, bromoethylsulfonium salt was found to be an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including morpholines, demonstrating a straightforward method for constructing complex heterocycles (M. Yar et al., 2009).

properties

IUPAC Name |

4-[6-(4-ethylsulfonylpiperazin-1-yl)pyridazin-4-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-5-3-18(4-6-19)14-11-13(12-15-16-14)17-7-9-22-10-8-17/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQEFXYXHZFFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2380900.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)